molecular formula C21H22N4O3S B6556905 N-[(4-methoxyphenyl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide CAS No. 1040649-07-7

N-[(4-methoxyphenyl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide

Cat. No.: B6556905
CAS No.: 1040649-07-7
M. Wt: 410.5 g/mol
InChI Key: IWWQXXOEYHQLAJ-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.14126175 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-28-18-10-7-15(8-11-18)13-22-19(26)12-9-17-14-29-21(24-17)25-20(27)23-16-5-3-2-4-6-16/h2-8,10-11,14H,9,12-13H2,1H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWQXXOEYHQLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-methoxyphenyl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide, a compound featuring a thiazole moiety and a methoxyphenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 366.43 g/mol

This compound is characterized by the presence of a methoxyphenyl group, a thiazole ring, and an amide linkage, which are crucial for its biological activity.

Antioxidant Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate radical scavenging activity. In one study, compounds with similar structures showed antioxidant activities surpassing that of ascorbic acid by approximately 1.4 times .

Table 1: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (IC50)Relative Activity vs Ascorbic Acid
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide20 µM1.37 times higher
3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)-propanehydrazide22 µM1.35 times higher

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. Notably, the compound exhibited cytotoxic effects on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The MTT assay results indicated that the compound was more cytotoxic to U-87 cells compared to MDA-MB-231 cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
U-87 (glioblastoma)15Higher
MDA-MB-231 (triple-negative breast cancer)25Lower

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The presence of the thiazole and methoxyphenyl groups enhances the electron-donating ability of the molecule, allowing it to neutralize free radicals effectively.
  • Apoptosis Induction : In vitro studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in the G0/G1 phase in certain cancer cell lines, which can inhibit proliferation.

Study on Antioxidant Properties

In a study published in Pharmaceutical Research, researchers synthesized several derivatives of similar compounds and tested their antioxidant activities using the DPPH assay. The results indicated that modifications in the chemical structure significantly influenced antioxidant potency .

Study on Anticancer Efficacy

Another study focused on evaluating the anticancer efficacy of related compounds against various cancer cell lines. The findings revealed that structural variations could enhance cytotoxicity against specific cancer types, suggesting a potential pathway for drug development targeting resistant cancers .

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